

# SU4984 Biological Activity & Key Characteristics

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**Compound Focus:** su4984

Cat. No.: S548013

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**SU4984** is known for its inhibitory profile against several protein tyrosine kinases. The table below summarizes its core biological activities and chemical properties.

Property	Description
Primary Target	Fibroblast Growth Factor Receptor 1 (FGFR1) [1] [2]
IC50 for FGFR1	10-20 $\mu$ M [1] [3] [2]
Additional Targets	Platelet-derived growth factor receptor (PDGFR); Insulin receptor (InsR) [3] [2]
Mechanism	ATP-competitive, reversible inhibitor [1] [4]
Molecular Formula	C20H19N3O2 [1] [2]
CAS Number	186610-89-9 [1] [2]
Primary Application	Research use in cancer-related studies and kinase signaling pathway analysis [2]

## Experimental Protocols for SU4984

Here are detailed methodologies for key experiments citing **SU4984**, which you can adapt for your research.

## In Vitro Kinase Activity Assay

This protocol measures the direct inhibition of FGFR1's kinase activity by **SU4984**.

- **1. Principle:** In the presence of adenosine triphosphate (ATP), the purified FGFR1 kinase domain (FGFR1K) phosphorylates a substrate. **SU4984** inhibits this reaction [2].
- **2. Procedure:**
  - Prepare a reaction mixture containing the FGFR1K enzyme and 1 mM ATP [2].
  - Add **SU4984** at a concentration range of 5-100  $\mu\text{M}$  [2].
  - Incubate the reaction for 5 minutes [2].
  - Quantify the level of phosphorylation (e.g., using a phospho-specific antibody or a radioactivity-based assay if ATP is labeled) to determine the remaining kinase activity [1].
- **3. Data Analysis:** Calculate the percentage of inhibition relative to a control (no inhibitor) and determine the IC50 value, which is the concentration that inhibits 50% of the kinase activity. For **SU4984**, this typically falls between 10-20  $\mu\text{M}$  [1] [2].

## Cell-Based Autophosphorylation Assay

This protocol assesses **SU4984**'s ability to inhibit FGFR1 signaling in a cellular context.

- **1. Principle:** Stimulation of cells with a fibroblast growth factor (like aFGF) induces FGFR1 autophosphorylation. **SU4984** pretreatment inhibits this process [2].
- **2. Procedure:**
  - Culture NIH 3T3 cells (or another suitable cell line) [2].
  - Pre-treat the cells with **SU4984** at concentrations ranging from 10–90  $\mu\text{M}$  [2].
  - Stimulate the cells with aFGF to activate FGFR1 [2].
  - Lyse the cells after a 5-minute incubation and collect the protein lysates [2].
  - Analyze the lysates using Western Blotting with an antibody against phospho-tyrosine to detect the phosphorylation level of FGFR1 [2].
- **3. Data Analysis:** The IC50 value for inhibiting aFGF-induced autophosphorylation of FGFR1 is typically 20–40  $\mu\text{M}$  [2].

## FGFR Signaling and SU4984 Mechanism

The following diagram illustrates the core FGFR signaling pathway and the point of inhibition by **SU4984**.

*FGFR Signaling and SU4984 Inhibition Point. SU4984 competes with ATP to bind the kinase domain of FGFR1, blocking its activation and downstream signaling [1] [3].*

## SU4984 in Modern Research Context

SU4984 is recognized as an early-generation inhibitor. Its significance lies in helping to establish the **indolinone** chemical class as a viable scaffold for kinase inhibitor development [3]. However, its moderate potency (micromolar IC50) and multi-kinase profile have limited its use to a research tool.

Subsequent optimization of this and other chemical classes has led to highly potent and selective FGFR inhibitors now used in the clinic, such as **futibatinib**, **pemigatinib**, and **erdafitinib** [5]. These modern inhibitors achieve nanomolar potency and improved selectivity by forming specific interactions within the ATP-binding pocket, such as occupying unique hydrophobic regions [5].

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## References

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